REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][NH:5][S:6]([NH:9][C:10](=[O:16])[O:11][C:12]([CH3:15])([CH3:14])[CH3:13])(=[O:8])=[O:7].C([O-])([O-])=O.[K+].[K+]>CS(C)=O>[S:6]1(=[O:8])(=[O:7])[NH:5][CH2:4][CH2:3][CH2:2][N:9]1[C:10]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:16] |f:1.2.3|
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was agitated for 4 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
S1(N(CCCN1)C(=O)OC(C)(C)C)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.92 mmol | |
AMOUNT: MASS | 689 mg | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 39.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |